molecular formula C14H8ClNO3 B6377030 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% CAS No. 1261994-29-9

4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%

Cat. No. B6377030
CAS RN: 1261994-29-9
M. Wt: 273.67 g/mol
InChI Key: MXLKBNKNNOUUSC-UHFFFAOYSA-N
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Description

4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% (4-CPC-2-CN) is an organic compound belonging to the class of phenols and cyanophenols. It is a yellowish-white solid with a melting point of 80-82 °C and a boiling point of 175-176 °C. 4-CPC-2-CN is used in many scientific research applications due to its wide range of biological and biochemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that its biological and biochemical properties are due to its ability to interact with proteins and enzymes in the body. 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is known to interact with tyrosine kinases, which are enzymes that play a role in cell signaling and regulation. It is also known to interact with other enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% are not yet fully understood. However, it is known to have a wide range of effects on the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. Additionally, it has been shown to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is a useful reagent for laboratory experiments due to its wide range of biological and biochemical properties. It is relatively stable and can be stored for extended periods of time. Additionally, it is easy to handle and can be used in a variety of reactions. However, it is important to note that 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is toxic and should be handled with care.

Future Directions

There are many potential future directions for 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research can be done to explore its potential therapeutic applications, such as its use as an anti-cancer agent. Additionally, further research can be done to explore its potential applications in the synthesis of drugs, polymers, catalysts, and dyes. Finally, further research can be done to explore its potential toxicity and its environmental impact.

Synthesis Methods

The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% can be achieved by a two-step reaction. The first step involves the reaction of 4-chlorophenol with sodium nitrite in the presence of acetic acid to form 3-nitro-4-chlorophenol. The second step involves the reaction of 3-nitro-4-chlorophenol with sodium cyanide in the presence of acetic acid to form 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%. The two-step reaction yields 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% in 95% purity.

Scientific Research Applications

4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% has a wide range of scientific research applications due to its unique properties. It is used as a reagent in the synthesis of a variety of organic compounds such as 4-chloro-2-cyano-3-phenyl-1-propene, 4-chloro-2-cyano-3-phenyl-1-butene, and 4-chloro-2-cyano-3-phenyl-1-pentene. It is also used in the synthesis of drugs such as thalidomide and imatinib. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is used in the synthesis of polymers, catalysts, and dyes.

properties

IUPAC Name

2-chloro-5-(3-cyano-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-12-3-1-9(6-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLKBNKNNOUUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684952
Record name 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol

CAS RN

1261994-29-9
Record name 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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